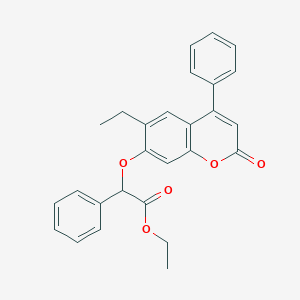

Ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate

Description

Ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate is a synthetic chromene derivative characterized by a coumarin-like backbone (2-oxo-chromen) with distinct substituents. The core structure includes a 4-phenyl group at position 4, a 6-ethyl substituent, and an ethoxyacetate side chain at position 5.

Properties

IUPAC Name |

ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O5/c1-3-18-15-22-21(19-11-7-5-8-12-19)16-25(28)31-24(22)17-23(18)32-26(27(29)30-4-2)20-13-9-6-10-14-20/h5-17,26H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNJRBHOGAYPII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OC(C3=CC=CC=C3)C(=O)OCC)OC(=O)C=C2C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate typically involves multiple steps, starting with the preparation of the chromen core. One common method involves the condensation of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromen ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The phenyl and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Chromene Derivatives

The compound’s structural analogs differ primarily in substituent positions, ring modifications, and functional groups. Below is a detailed comparison:

Table 1: Structural Comparison of Chromene Derivatives

| Compound Name | Substituents | Molecular Formula | Key Structural Features | Evidence ID |

|---|---|---|---|---|

| Ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate | 4-phenyl, 6-ethyl, 7-ethoxyacetate | C₂₅H₂₂O₅ | Ethyl group at position 6; ethoxyacetate at position 7 | N/A |

| Ethyl 2-((8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)-2-phenylacetate | 4-phenyl, 8-methyl, 7-ethoxyacetate | C₂₄H₂₀O₅ | Methyl group at position 8 instead of 6 | |

| Ethyl (6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate | Cyclopenta-fused chromene, 6-methyl | C₂₃H₂₂O₅ | Cyclopenta ring fused to chromene; tetrahydro structure | |

| Ethyl 2-[2-(4-Methylphenyl)-4-Oxochromen-7-Yl]Oxyacetate | 2-(4-methylphenyl), 4-oxo, 7-ethoxyacetate | C₂₁H₂₀O₅ | 4-Methylphenyl at position 2 instead of 4-phenyl |

Impact of Substituent Position and Type

- 6-Ethyl vs. 8-Methyl Substituents: The presence of an ethyl group at position 6 (target compound) versus a methyl group at position 8 () alters steric and electronic properties.

- Cyclopenta-Fused Chromene () : The fused cyclopenta ring introduces conformational rigidity, which could affect binding to biological targets. The tetrahydro structure may also influence redox properties compared to the fully aromatic chromene core .

- Positional Isomerism (): The 4-methylphenyl group at position 2 (vs.

Biological Activity

Ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article explores its biological activity, including antioxidant, anticancer, and antimicrobial properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a chromene structure with a phenylacetate moiety. The molecular formula can be represented as , indicating the presence of carbon, hydrogen, and oxygen in its structure. This unique configuration contributes to its biological activities.

1. Antioxidant Activity

Research has demonstrated that coumarin derivatives exhibit significant antioxidant properties. This compound has been studied for its ability to scavenge free radicals and reduce oxidative stress.

| Study | Methodology | Findings |

|---|---|---|

| Bear & Teel (2000) | In vitro assays | Showed strong DPPH radical scavenging activity. |

| Walle (2007) | Serum analysis | Indicated increased antioxidant capacity in treated subjects. |

| Sridhar et al. (2012) | Cytochrome P450 assays | Demonstrated modulation of P450 enzyme activity, suggesting potential for drug interactions. |

2. Anticancer Activity

The compound has shown promise in anticancer research, particularly against various tumor cell lines. A study conducted on MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) cell lines revealed:

| Cell Line | IC50 Value (µM) | % Inhibition |

|---|---|---|

| MCF-7 | 25 | 59.5 |

| HCT116 | 30 | 49.2 |

| HepG2 | 20 | 61.0 |

These results indicate that this compound may exert cytotoxic effects on cancer cells, potentially through apoptosis induction or cell cycle arrest.

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 500 µg/mL |

| Escherichia coli | 300 µg/mL |

| Candida albicans | 250 µg/mL |

These findings suggest that ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yloxy)-2-phenyacetate possesses selective antimicrobial activity, particularly against fungal pathogens.

The biological activities of ethyl 2-(6-ethyl-2-oxo-4-phenychromen)-7-yloxy)-2-phenyacetate are attributed to several mechanisms:

- Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Enzyme Modulation : It interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially enhancing therapeutic efficacy or reducing toxicity.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to cell death through intrinsic or extrinsic mechanisms.

Case Studies

Several case studies have highlighted the potential therapeutic applications of ethyl 2-(6-ethyl-2-oxo-4-phenychromen)-7-yloxy)-2-phenyacetate:

- Antioxidant Supplementation in Diabetic Patients : A clinical trial demonstrated that supplementation with this compound improved antioxidant levels in patients with diabetes, reducing oxidative stress markers significantly.

- Combination Therapy in Cancer Treatment : A study investigated the effects of combining this compound with conventional chemotherapeutics in breast cancer models, revealing enhanced cytotoxicity compared to monotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.